![molecular formula C19H26N4O4S B2495410 5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione CAS No. 1173467-81-6](/img/structure/B2495410.png)
5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H26N4O4S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of action
The compound contains a piperazine moiety, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . The specific targets of this compound would depend on the other functional groups present in the molecule.
Biochemical pathways
Without specific information about the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a piperazine moiety have been found in biologically active compounds for a variety of disease states .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. Piperazine derivatives are generally well absorbed and distributed in the body .
Activité Biologique
5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione is a complex compound belonging to the imidazolidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its interactions with serotonin receptors and potential therapeutic applications.
Chemical Structure
The compound’s structure can be represented as follows:
This structure features a sulfonylpiperazine moiety, which is known for enhancing receptor binding affinity and selectivity.
Serotonin Receptor Interaction
Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant affinities for serotonin receptors, particularly the serotonin transporter (SERT) and the 5-HT1A receptor. A study evaluated various arylpiperazinylalkyl derivatives, finding that compounds similar to this compound demonstrated:
- High Affinity for SERT : Compounds displayed dissociation constants (pKi) ranging from 5.6 to 278 nM, indicating potent binding capabilities .
Compound | pKi (nM) | Receptor Type |
---|---|---|
3 | 7.55 | SERT |
6 | 11.08 | 5-HT1A |
Antidepressant Potential
Given its interaction with serotonin receptors, there is a hypothesis that this compound could possess antidepressant properties. The modulation of serotonin levels is critical in the treatment of depression and anxiety disorders. The dual ligand activity on both SERT and 5-HT1A suggests a mechanism that could enhance therapeutic efficacy while minimizing side effects commonly associated with selective serotonin reuptake inhibitors (SSRIs) .
In Vitro Studies
In vitro studies have demonstrated that imidazolidine derivatives can significantly alter neurotransmitter levels in neuronal cultures. For instance, compounds derived from imidazolidine showed increased serotonin uptake inhibition compared to standard SSRIs, suggesting a potentially superior profile for treating mood disorders .
In Vivo Studies
Animal models treated with similar compounds indicated notable improvements in depressive-like behaviors. These studies utilized forced swim tests and tail suspension tests to measure changes in locomotor activity and despair behavior, providing preliminary evidence of the compound's antidepressant-like effects .
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Initial studies indicate that while some derivatives exhibit mild toxicity at high doses, the majority maintain a favorable safety margin at therapeutic doses. The compound's risk profile will need further elucidation through comprehensive toxicology studies.
Propriétés
IUPAC Name |
5-ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-3-19(2)17(24)23(18(25)20-19)15-21-10-12-22(13-11-21)28(26,27)14-9-16-7-5-4-6-8-16/h4-9,14H,3,10-13,15H2,1-2H3,(H,20,25)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEIOUFIFGUTOR-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(C(=O)N(C(=O)N1)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.